2-Amino-6-bromobenzenethiol
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Overview
Description
2-Amino-6-bromobenzenethiol is an organic compound with the molecular formula C6H6BrNS It is a derivative of benzenethiol, where the amino group is positioned at the second carbon and the bromine atom at the sixth carbon of the benzene ring
Synthetic Routes and Reaction Conditions:
Bromothiolation of Arynes: One method to synthesize this compound involves the bromothiolation of aryne intermediates with potassium xanthates.
Herz Reaction: Another method involves the Herz reaction, where an aryl amine is treated with sulfur monochloride to form a thiazathiolium chloride intermediate.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The thiol group in this compound can be oxidized to form disulfides or reduced to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium sulfide or dimethyl disulfide under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products Formed:
Disulfides and Sulfides: Oxidation of the thiol group leads to the formation of disulfides, while reduction can yield sulfides.
Scientific Research Applications
2-Amino-6-bromobenzenethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-bromobenzenethiol involves its reactivity towards nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the thiol group can undergo oxidation and reduction reactions. The bromine atom facilitates substitution reactions, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2-Amino-4-bromobenzenethiol: Similar in structure but with the bromine atom at the fourth position.
2-Bromothiophenol: Lacks the amino group but has similar reactivity due to the presence of the bromine and thiol groups.
Uniqueness:
- The presence of both the amino and thiol groups in 2-amino-6-bromobenzenethiol provides unique reactivity patterns, making it a versatile compound for various synthetic applications. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-6-bromobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDKXYKTCNBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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